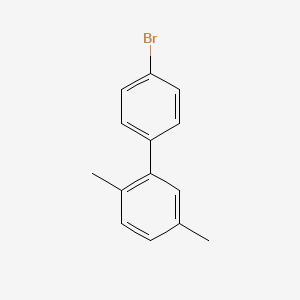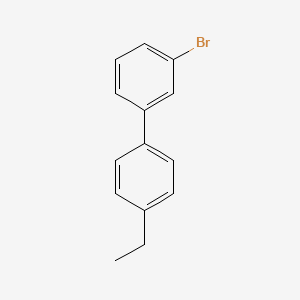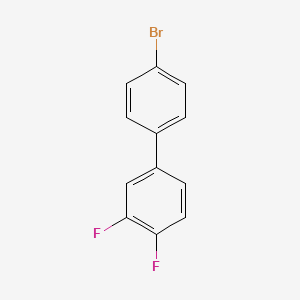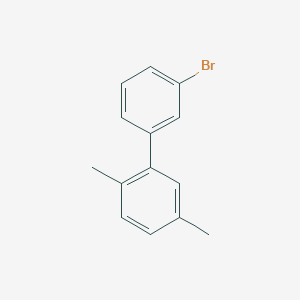
3-Bromo-2',5'-dimethylbiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2’,5’-dimethylbiphenyl: is an organic compound with the molecular formula C14H13Br It is a derivative of biphenyl, where the biphenyl core is substituted with a bromine atom at the 3-position and two methyl groups at the 2’ and 5’ positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
One of the common methods to synthesize 3-Bromo-2’,5’-dimethylbiphenyl is through the Suzuki–Miyaura coupling reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are typically mild and can tolerate a variety of functional groups .
Industrial Production Methods:
In industrial settings, the synthesis of biphenyl compounds, including 3-Bromo-2’,5’-dimethylbiphenyl, can be achieved through diazotisation of aniline derivatives followed by a coupling reaction with benzene derivatives in the presence of a copper catalyst. This method is practical and can be performed under mild conditions .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 3-Bromo-2’,5’-dimethylbiphenyl can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or the biphenyl core.
Coupling Reactions: As mentioned earlier, the compound can be synthesized through coupling reactions such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Copper Catalysts: Used in diazotisation and coupling reactions.
Nucleophiles: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted biphenyl derivatives, while coupling reactions can produce complex biphenyl structures.
Applications De Recherche Scientifique
Chemistry:
3-Bromo-2’,5’-dimethylbiphenyl is used as a building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions, making it valuable in the development of new materials and pharmaceuticals .
Biology and Medicine:
In biological and medicinal research, biphenyl derivatives are often studied for their potential therapeutic properties.
Industry:
In the industrial sector, biphenyl compounds are used in the production of polymers, agrochemicals, and other specialty chemicals. 3-Bromo-2’,5’-dimethylbiphenyl can serve as an intermediate in the synthesis of these products .
Mécanisme D'action
The mechanism of action of 3-Bromo-2’,5’-dimethylbiphenyl depends on the specific reactions it undergoes. In coupling reactions, the palladium catalyst facilitates the formation of a new carbon-carbon bond through oxidative addition and transmetalation steps . The molecular targets and pathways involved in its biological activity would depend on the specific bioactive derivatives synthesized from this compound.
Comparaison Avec Des Composés Similaires
- 3-Bromo-2,5-dimethylbiphenyl
- 2-Bromo-4’,5’-dimethylbiphenyl
- 4-Bromo-2’,5’-dimethylbiphenyl
Comparison:
3-Bromo-2’,5’-dimethylbiphenyl is unique due to the specific positions of its substituents. The presence of the bromine atom at the 3-position and the methyl groups at the 2’ and 5’ positions can influence its reactivity and the types of reactions it can undergo. This structural uniqueness can make it more suitable for certain applications compared to its similar compounds .
Propriétés
IUPAC Name |
2-(3-bromophenyl)-1,4-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Br/c1-10-6-7-11(2)14(8-10)12-4-3-5-13(15)9-12/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFFTJJBJQZSDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
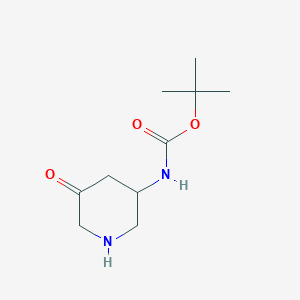
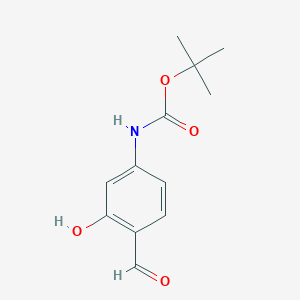

![5-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B7967689.png)
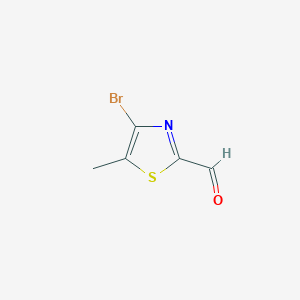
![3-(Benzo[d][1,3]dioxol-5-yl)pentan-3-ol](/img/structure/B7967704.png)


![2-isobutyl-3-(4-piperidyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B7967728.png)
